4-{[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that includes a bromophenoxy group, a furan ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy group.
Furan Ring Formation: The furan ring is synthesized through a series of reactions involving furfural or its derivatives.
Condensation Reaction: The bromophenoxy intermediate is then reacted with the furan derivative in the presence of a base to form the desired product.
Triazole Ring Formation: The final step involves the formation of the triazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the triazole ring.
Reduction: Reduction reactions can occur at the bromophenoxy group, leading to the formation of the corresponding phenol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Products include oxidized derivatives of the furan and triazole rings.
Reduction: Products include the corresponding phenol derivative.
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The bromophenoxy group and the triazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLENE)AMINO]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: A closely related compound with a similar structure but different functional groups.
[(4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID: Another similar compound with a different substituent on the triazole ring.
Uniqueness
The uniqueness of 4-[((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13BrN4O2S |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-[(E)-[5-[(4-bromophenoxy)methyl]furan-2-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13BrN4O2S/c1-10-18-19-15(23)20(10)17-8-13-6-7-14(22-13)9-21-12-4-2-11(16)3-5-12/h2-8H,9H2,1H3,(H,19,23)/b17-8+ |
InChI Key |
XEOVIQVIECOLEO-CAOOACKPSA-N |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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